BENGHE Foundational & Exploratory

Check Availability & Pricing

An In-depth Technical Guide to 4-
Methylphenoxyacetonitrile: Synthesis,
Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 4-Methylphenoxyacetonitrile

Cat. No.: B1581747

This guide provides a comprehensive technical overview of 4-Methylphenoxyacetonitrile, a
versatile chemical intermediate. Intended for researchers, medicinal chemists, and
professionals in drug development and agrochemical synthesis, this document details the
compound's chemical properties, molecular structure, a robust synthesis protocol, and in-depth
spectral analysis. Furthermore, it explores its current and potential applications, offering
insights grounded in established scientific principles and experimental data.

Introduction to 4-Methylphenoxyacetonitrile

4-Methylphenoxyacetonitrile, also known as 2-(p-tolyloxy)acetonitrile, is an aromatic nitrile
that serves as a valuable building block in organic synthesis. Its structure, combining a p-cresol
moiety with a nitrile-containing side chain, offers multiple reactive sites for further chemical
transformations. This makes it a key intermediate in the synthesis of a variety of more complex
molecules, including potential pharmaceutical and agrochemical agents. The strategic
placement of the methyl and cyano groups influences the molecule's reactivity and imparts
specific properties to its derivatives.

Physicochemical Properties and Molecular
Structure

A thorough understanding of the physicochemical properties of 4-Methylphenoxyacetonitrile
is essential for its handling, reaction optimization, and purification.
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Property Value Source(s)

CAS Number 33901-44-9 [1]

Molecular Formula CoHoNO [1]

Molecular Weight 147.17 g/mol [1]

Appearance Light brown to brown solid [Chemical Supplier Data]
Melting Point 42-44 °C [Chemical Supplier Data]
Boiling Point 76-78 °C at 11 mmHg [Chemical Supplier Data]
Density 1.054 + 0.06 g/cm3 (Predicted) [Chemical Supplier Data]

Molecular Structure Visualization

The structure of 4-Methylphenoxyacetonitrile features a nitrile group attached to a methylene
bridge, which is in turn linked to a p-methylphenyl group via an ether linkage.

Caption: Molecular structure of 4-Methylphenoxyacetonitrile.

Synthesis of 4-Methylphenoxyacetonitrile via
Williamson Ether Synthesis

The most direct and widely applicable method for the preparation of 4-
Methylphenoxyacetonitrile is the Williamson ether synthesis. This venerable yet reliable
reaction involves the nucleophilic substitution of a haloacetonitrile by the phenoxide of p-cresol.
[2][3] The choice of a strong, non-nucleophilic base is critical to ensure complete deprotonation
of the phenol without competing side reactions.

Causality Behind Experimental Choices:

o Base Selection: Sodium hydride (NaH) is an excellent choice as it is a strong, non-
nucleophilic base that irreversibly deprotonates the phenol, driving the reaction to
completion. The only byproduct is hydrogen gas, which is easily removed from the reaction
mixture.

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.scbt.com/p/4-methylphenoxyacetonitrile-33901-44-9
https://www.scbt.com/p/4-methylphenoxyacetonitrile-33901-44-9
https://www.scbt.com/p/4-methylphenoxyacetonitrile-33901-44-9
https://www.benchchem.com/product/b1581747?utm_src=pdf-body
https://www.benchchem.com/product/b1581747?utm_src=pdf-body
https://www.benchchem.com/product/b1581747?utm_src=pdf-body
https://www.benchchem.com/product/b1581747?utm_src=pdf-body
https://www.benchchem.com/product/b1581747?utm_src=pdf-body
https://www.masterorganicchemistry.com/2014/10/24/the-williamson-ether-synthesis/
https://gold-chemistry.org/CHM254_html/pdfs/williamsonethersyn.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1581747?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

» Solvent: Anhydrous N,N-Dimethylformamide (DMF) is a polar aprotic solvent that readily
dissolves both the sodium p-cresolate intermediate and chloroacetonitrile, facilitating the
SN2 reaction. Its high boiling point also allows for heating to accelerate the reaction rate.

o Reaction Temperature: The reaction is initially performed at O °C during the deprotonation
step to control the exothermic reaction and the evolution of hydrogen gas. The subsequent
substitution reaction is carried out at a moderately elevated temperature to ensure a
reasonable reaction rate without promoting decomposition.

Experimental Protocol:

Materials:

e p-Cresol

e Sodium hydride (60% dispersion in mineral oil)
e Chloroacetonitrile

e Anhydrous N,N-Dimethylformamide (DMF)

o Diethyl ether

e Saturated aqueous ammonium chloride solution
o Saturated aqueous sodium chloride solution (brine)
e Anhydrous magnesium sulfate

e Round-bottom flask

e Magnetic stirrer and stir bar

e Ice bath

e Separatory funnel

e Rotary evaporator
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Procedure:

o Deprotonation: To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous
DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of p-cresol (1.0
equivalent) in anhydrous DMF dropwise at 0 °C.

o Reaction Mixture: Allow the reaction mixture to stir at room temperature for 30 minutes, or
until the evolution of hydrogen gas ceases.

e Nucleophilic Substitution: Cool the reaction mixture back to 0 °C and add chloroacetonitrile
(1.1 equivalents) dropwise.

» Reaction Progression: Allow the reaction to warm to room temperature and then heat to 50
°C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

o Work-up: Upon completion, cool the reaction mixture to room temperature and quench by the
slow addition of saturated agueous ammonium chloride solution.

o Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL).

e Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine
(1 x 50 mL).

e Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,
and concentrate under reduced pressure using a rotary evaporator.

 Purification: The crude product can be purified by column chromatography on silica gel or by
recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-
Methylphenoxyacetonitrile.

Synthesis Workflow Diagram:
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Reaction Setup
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Caption: Williamson ether synthesis workflow for 4-Methylphenoxyacetonitrile.

Spectral Characterization

The structural elucidation of 4-Methylphenoxyacetonitrile is confirmed through a combination

of spectroscopic techniques. The expected spectral data are as follows:

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

The *H NMR spectrum provides information about the different types of protons and their

connectivity within the molecule.

Chemical Shift ()

Multiplicity Integration Assignment
(ppm)
~7.10 d,J=8.5Hz Ar-H (ortho to -CHs)
Ar-H (ortho to -
~6.85 d,J=85Hz
OCH:2CN)
~4.70 s -OCH2CN
~2.30 s Ar-CHs

Note: Predicted chemical shifts based on analogous compounds and standard NMR principles.

[4]
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13C Nuclear Magnetic Resonance (NMR) Spectroscopy

The 13C NMR spectrum reveals the number of unique carbon environments in the molecule.

Chemical Shift (8) (ppm)

Assignment

~155 Ar-C (ipso to -OCH2CN)
~131 Ar-C (ipso to -CHs)

~130 Ar-C (ortho to -CHs)
~117 -CN

~115 Ar-C (ortho to -OCH2CN)
~55 -OCHz2CN

~20 Ar-CHs

Note: Predicted chemical shifts based on analogous compounds.[5]

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the presence of key functional groups.

Wavenumber (cm~?) Intensity Assignment

~3050-3020 Medium C-H stretch (aromatic)
~2920-2850 Medium C-H stretch (aliphatic)
~2250 Medium-Sharp C=N stretch (nitrile)

~1610, 1510 Strong C=C stretch (aromatic ring)
~1240 Strong C-O-C stretch (asymmetric)
~1040 Strong C-O-C stretch (symmetric)

Note: Predicted absorption bands based on characteristic group frequencies.[6]
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Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the molecule.

e Molecular lon (M*): A prominent peak is expected at m/z = 147, corresponding to the
molecular weight of 4-Methylphenoxyacetonitrile.

o Key Fragmentation Patterns:

o Loss of the cyanomethylene radical (*CH2CN) to give a fragment at m/z = 107,
corresponding to the p-cresol radical cation.

o Cleavage of the ether bond to produce fragments corresponding to the p-methylphenoxy
cation (m/z = 107) and the cyanomethylene radical, or the p-cresol radical cation (m/z =
108) and a neutral acetonitrile fragment.

Applications in Research and Development

4-Methylphenoxyacetonitrile is a valuable intermediate in the synthesis of more complex
molecules with potential biological activity. Its utility stems from the reactivity of both the nitrile
group and the aromatic ring.

Pharmaceutical Synthesis

The phenoxyacetonitrile scaffold is present in a number of biologically active compounds.[7]
The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine,
providing access to a wide range of functional groups. The aromatic ring can undergo
electrophilic substitution, allowing for further functionalization.

e As a Precursor to Bioactive Molecules: Derivatives of phenoxyacetic acid have shown a
range of biological activities, including anti-inflammatory and antimicrobial properties.[8] 4-
Methylphenoxyacetonitrile can serve as a starting material for the synthesis of such
derivatives.

 Intermediate for Complex Scaffolds: In drug discovery programs, 4-
Methylphenoxyacetonitrile can be used as a key building block to construct more
elaborate molecular architectures for screening against various biological targets.[9]
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Agrochemical Synthesis

Similar to its role in pharmaceuticals, 4-Methylphenoxyacetonitrile can be employed in the
synthesis of novel pesticides and herbicides. The phenoxy ether linkage is a common feature in
many agrochemicals, and the nitrile group can be a precursor to other functional groups that
impart desired biological activity.[10] For instance, certain acetophenone derivatives are used
as intermediates in the synthesis of fungicides and insecticides.[11]

Safety and Handling

4-Methylphenoxyacetonitrile should be handled with appropriate safety precautions in a well-
ventilated laboratory fume hood.

o Hazards: It is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and
eye irritation.[12]

o Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face
protection.

o Storage: Store in a tightly closed container in a dry and well-ventilated place.

» Disposal: Dispose of contents and container in accordance with local, regional, national, and
international regulations.

Conclusion

4-Methylphenoxyacetonitrile is a chemical intermediate with significant potential in the fields
of pharmaceutical and agrochemical research and development. Its straightforward synthesis
via the Williamson ether reaction, coupled with its versatile reactivity, makes it an attractive
starting material for the construction of novel and complex molecules. This guide has provided
a detailed overview of its chemical properties, a reliable synthesis protocol, and a
comprehensive analysis of its spectral characteristics to aid researchers in its effective
utilization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b1581747?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/16475237/
https://wap.guidechem.com/question/what-are-the-sustainable-synth-id167301.html
https://www.benchchem.com/product/b1581747?utm_src=pdf-body
https://www.chemicalbook.com/msds/4-methylphenoxyacetonitrile.htm
https://www.benchchem.com/product/b1581747?utm_src=pdf-body
https://www.benchchem.com/product/b1581747?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1581747?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

References

1. scbt.com [scbt.com]
2. masterorganicchemistry.com [masterorganicchemistry.com]
3. gold-chemistry.org [gold-chemistry.org]
4. rsc.org [rsc.org]
e 5. hmdb.ca [hmdb.ca]
6. spectrabase.com [spectrabase.com]
7. mdpi.com [mdpi.com]
8. jetir.org [jetir.org]
9

. Chemical & Pharma Intermediates by Application- Pharma Intermediates
[mallakchemicals.com]

» 10. Substituted alpha-(phenylhydrazono)phenylacetonitrile derivatives. Part 2: Synthesis and
biological activity of pro-pesticides - PubMed [pubmed.ncbi.nim.nih.gov]

e 11. Page loading... [wap.guidechem.com]
e 12. chemicalbook.com [chemicalbook.com]

 To cite this document: BenchChem. [An In-depth Technical Guide to 4-
Methylphenoxyacetonitrile: Synthesis, Characterization, and Applications]. BenchChem,
[2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1581747#4-
methylphenoxyacetonitrile-chemical-properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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